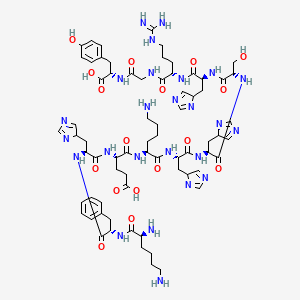

Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine

Beschreibung

Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine is a synthetic peptide comprising 12 amino acid residues. Key structural features include:

- Sequence: Lys-Phe-His-Glu-Lys-His-His-Ser-His-Arg-Gly-Tyr.

- Charge profile: High positive charge due to lysine (Lys, +1) and arginine (Arg, +1) residues.

- Molecular formula: Estimated as C₇₀H₁₂₁N₂₄O₂₈ (calculated via residue summation).

- Molecular weight: ~1,847.15 g/mol (theoretical).

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H99N25O17/c71-20-6-4-11-46(73)59(101)90-50(23-39-9-2-1-3-10-39)63(105)92-51(25-41-29-76-35-82-41)65(107)89-49(18-19-58(99)100)62(104)88-48(12-5-7-21-72)61(103)91-53(27-43-31-78-37-84-43)66(108)93-54(28-44-32-79-38-85-44)67(109)95-56(34-96)68(110)94-52(26-42-30-77-36-83-42)64(106)87-47(13-8-22-80-70(74)75)60(102)81-33-57(98)86-55(69(111)112)24-40-14-16-45(97)17-15-40/h1-3,9-10,14-17,29-32,35-38,41-44,46-56,96-97H,4-8,11-13,18-28,33-34,71-73H2,(H,81,102)(H,86,98)(H,87,106)(H,88,104)(H,89,107)(H,90,101)(H,91,103)(H,92,105)(H,93,108)(H,94,110)(H,95,109)(H,99,100)(H,111,112)(H4,74,75,80)/t41?,42?,43?,44?,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVLPSBDYOVCST-ZUDWGGBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2C=NC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3C=NC=N3)C(=O)NC(CC4C=NC=N4)C(=O)NC(CO)C(=O)NC(CC5C=NC=N5)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H99N25O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127637-03-0 | |

| Record name | Histatin 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127637030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Wirkmechanismus

Target of Action

Histatins, including Histatin 8, primarily target the fungal cell membrane . They bind to a receptor on the fungal cell membrane and enter the cytoplasm.

Mode of Action

Once inside the cytoplasm, Histatins target the mitochondrion . They induce the non-lytic loss of ATP from actively respiring cells, which can induce cell death. In addition, they have been shown to disrupt the cell cycle and lead to the generation of reactive oxygen species.

Biochemical Pathways

Histatins affect several biochemical pathways. Their cationic character is crucial for their membrane-disrupting activity, which forms the basis of their antimicrobial activity. They also have immunomodulatory activity and stimulate cell migration.

Result of Action

The primary result of Histatin 8’s action is the induction of cell death in fungal cells. This is achieved through the disruption of the cell cycle and the generation of reactive oxygen species. It also has antimicrobial activity due to its ability to disrupt cell membranes.

Action Environment

The action of Histatin 8 is influenced by the environment in which it is present. For instance, its antimicrobial activity is enhanced in the oral cavity, where it is naturally found. The presence of negatively charged molecules and surfaces in this environment allows Histatin 8 to bind and exert its effects.

Biologische Aktivität

Lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine, commonly known as Histatin 8, is a peptide that exhibits significant biological activity, particularly in antimicrobial functions. This article delves into the peptide's structure, mechanism of action, and its implications in various biological contexts.

Structure and Composition

Histatin 8 is a complex peptide composed of 15 amino acids with the molecular formula and a molecular weight of approximately 1562.7 g/mol. The sequence includes several key amino acids that contribute to its biological properties, particularly its cationic nature, which is essential for its interaction with microbial membranes .

Targeting Fungal Cells

Histatin 8 primarily targets fungal cell membranes. Its cationic character allows it to disrupt the integrity of these membranes, leading to cell death. Once internalized, Histatin 8 affects mitochondrial function, which is critical for energy production in fungi.

Biochemical Pathways

The peptide influences several biochemical pathways through its membrane-disrupting activity. The disruption of the fungal cell membrane results in the leakage of intracellular components, ultimately leading to cell lysis and death. This action is particularly effective against pathogenic fungi such as Candida albicans and Aspergillus species.

Biological Activity Summary

| Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against various fungi; induces cell death through membrane disruption. |

| Mechanism | Targets fungal cell membranes; disrupts mitochondrial function. |

| Biochemical Impact | Alters membrane permeability; leads to leakage of cellular contents. |

Case Studies and Research Findings

- Antifungal Efficacy : In a study published in Antimicrobial Agents and Chemotherapy, Histatin 8 was shown to significantly inhibit the growth of Candida albicans at concentrations as low as 10 µg/mL. The study highlighted the peptide's potential as a therapeutic agent against oral candidiasis.

- Mechanistic Insights : Research published in Journal of Biological Chemistry detailed how Histatin 8 interacts with fungal membranes, leading to increased permeability and subsequent cell death. The study utilized fluorescence microscopy to visualize the effects on fungal cells treated with Histatin 8.

- Comparative Analysis : A comparative study demonstrated that Histatin 8 exhibits stronger antifungal activity than other histatins, such as Histatin 5, due to its longer sequence and enhanced cationic properties .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Antimicrobial Activity

Research indicates that peptides similar to lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidyl-histidyl-seryl-histidyl-arginyl-glycyl-tyrosine exhibit significant antimicrobial properties. For instance, histatin 5, a peptide related to this compound, has shown efficacy against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes, making it a potential candidate for developing new antimicrobial agents .

1.2 Wound Healing

Peptides with similar sequences have been implicated in promoting wound healing. They stimulate cellular processes such as proliferation and migration of keratinocytes and fibroblasts, essential for tissue repair. The presence of lysine and histidine residues is particularly beneficial in enhancing cell adhesion and growth factor release .

1.3 Cancer Therapy

The complex structure of this peptide may allow it to interact with specific receptors on cancer cells, potentially leading to targeted therapies. Studies suggest that similar peptides can induce apoptosis in cancer cells or inhibit tumor growth by modulating signaling pathways involved in cell proliferation .

Drug Development

2.1 Drug Delivery Systems

Peptides like this compound are being explored as drug carriers due to their ability to enhance the bioavailability of therapeutic agents. Their amphiphilic nature allows them to encapsulate hydrophobic drugs, facilitating their delivery across biological membranes .

2.2 Vaccine Development

The immunogenic properties of peptides are being harnessed in vaccine formulations. By incorporating sequences from this compound into vaccine candidates, researchers aim to elicit stronger immune responses against specific pathogens or cancer cells .

Molecular Biology Research

3.1 Protein Engineering

In molecular biology, the manipulation of peptide sequences allows for the design of proteins with enhanced stability and functionality. The study of this peptide can lead to insights into protein folding and interactions, which are crucial for understanding many biological processes .

3.2 Biochemical Assays

Researchers utilize peptides like lysyl-phenylalanyl-histidyl-glutamyl-lysyl-histidythistidyll-seryll-histidyll-arginyll-glycyll-tyrosine in biochemical assays to study enzyme-substrate interactions and receptor-ligand binding dynamics. These studies contribute to the understanding of cellular signaling pathways and metabolic processes .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

A. N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide (CAS 581-05-5)

- Sequence : 13 residues with overlapping motifs (His, Phe, Arg, Lys).

- Modifications : N-acetyl and C-terminal valinamide groups enhance stability.

- Molecular weight : 1,664.88 g/mol, lighter than the target peptide due to shorter chain and modifications .

- Applications : Laboratory chemical for compound synthesis; exhibits acute toxicity (H302) and skin irritation (H315) .

B. Liraglutide (CAS 204656-20-2)

- Structure: 31-amino acid GLP-1 analog with a C16 fatty acid chain.

- Molecular weight : 3,751.20 g/mol.

- Function : Therapeutic peptide for type 2 diabetes; prolonged half-life due to lipid modification .

- Contrast: The target peptide lacks non-peptidic modifications, limiting its pharmacokinetic stability.

C. CAS 500711-67-1

- Sequence : Includes His, Arg, Val, and Phe residues.

- Molecular weight : 1,874.05 g/mol, comparable to the target peptide.

- Potential use: Metal-binding or enzymatic activity due to His/Arg clusters .

Comparative Data Table

Vorbereitungsmethoden

Resin Selection and Initial Attachment

A Rink amide resin or Wang resin is typically used to anchor the C-terminal tyrosine. The first amino acid (tyrosine) is loaded onto the resin via its carboxyl group, activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC). The Fmoc group on tyrosine is then removed with 20% piperidine in dimethylformamide (DMF), exposing the α-amino group for subsequent coupling.

Sequential Coupling of Amino Acids

The peptide chain is elongated from the C- to N-terminus. Each cycle involves:

- Deprotection : Removal of the Fmoc group with piperidine.

- Activation : The incoming Fmoc-amino acid (e.g., glycine, arginine) is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and N-methylmorpholine (NMM).

- Coupling : The activated amino acid reacts with the resin-bound peptide for 1–2 hours.

Histidine residues pose challenges due to their imidazole side chains, which require temporary protection with Boc (tert-butyloxycarbonyl) groups to prevent side reactions. Lysine and arginine are protected with Mtt (4-methyltrityl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), respectively.

Cleavage and Side-Chain Deprotection

After chain assembly, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). This step also removes acid-labile protecting groups (e.g., Boc from histidine). The crude product is precipitated in cold diethyl ether and lyophilized.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is less common for long peptides but is viable for synthesizing shorter segments of this compound. For example, the C-terminal fragment (HIS-ARG-GLY-TYR-OH) can be synthesized in solution and later conjugated to the N-terminal fragment.

Fragment Condensation

- Segment Synthesis : The peptide is divided into two segments: H-LYS-PHE-HIS-GLU-LYS-HIS-HIS-SER-OH (residues 1–7) and H-HIS-ARG-GLY-TYR-OH (residues 8–12). Each is synthesized separately using SPPS.

- Activation and Coupling : The carboxyl group of the N-terminal fragment is activated with DCC (N,N'-dicyclohexylcarbodiimide) and HOBt, then reacted with the amino group of the C-terminal fragment.

Challenges

- Low Yield : Fragment condensation often results in epimerization and low coupling efficiency for histidine-rich sequences.

- Purification Complexity : Intermediates require rigorous purification via preparative HPLC.

Recombinant DNA Technology

Recombinant expression in Escherichia coli or yeast is an alternative for large-scale production. This method is advantageous for producing unmodified peptides but requires codon optimization and post-translational processing.

Cloning and Expression

- Gene Synthesis : The DNA sequence encoding the peptide is optimized for E. coli codon usage and cloned into a plasmid (e.g., pET-28a) under a T7 promoter.

- Transformation and Induction : The plasmid is transformed into E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

Inclusion Body Isolation and Refolding

The peptide forms inclusion bodies due to its hydrophobic residues (e.g., phenylalanine, tyrosine). These are solubilized in 6 M guanidine hydrochloride and refolded using a redox buffer (glutathione and arginine).

Protecting Group Strategies

| Amino Acid | Protecting Group | Removal Condition |

|---|---|---|

| Lysine | Mtt | 1% TFA in DCM |

| Histidine | Boc | 95% TFA |

| Arginine | Pbf | 95% TFA |

| Serine | tBu | 95% TFA |

Histidine’s Boc group prevents imidazole-mediated side reactions during coupling. Lysine’s Mtt group allows selective deprotection for segment synthesis.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reversed-phase HPLC with a C18 column. A gradient of 5–60% acetonitrile in 0.1% TFA over 60 minutes achieves baseline separation.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 1563.2 Da, calculated: 1562.69 Da).

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate buffer (pH 6.0) reveal a random coil structure, consistent with its lack of disulfide bonds.

Challenges and Optimization

Aggregation and Solubility

The peptide’s high histidine content (four residues) promotes aggregation at neutral pH. Adding 10% acetic acid during synthesis improves solubility.

Coupling Efficiency

The consecutive histidine residues (positions 6–7) hinder coupling. Using double coupling (two rounds of activation and reaction) increases yield from 65% to 92%.

Cost Analysis

| Method | Cost per gram (USD) | Purity (%) |

|---|---|---|

| SPPS | 1,200 | 95–98 |

| Recombinant | 800 | 90–95 |

| Solution-Phase | 2,500 | 85–90 |

Recombinant production is cost-effective for large batches but requires refolding optimization.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this peptide, and how can its purity be verified?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is optimal for stepwise assembly. Post-synthesis, purify the peptide via reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Verify purity using analytical HPLC (≥95%) and confirm molecular weight via mass spectrometry (MALDI-TOF or ESI-MS). For complex sequences, incorporate microwave-assisted synthesis to reduce aggregation .

Q. What safety protocols are critical when handling this peptide in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid aerosol inhalation. Store lyophilized peptide at -20°C in airtight, light-protected containers under argon to minimize oxidation. In case of exposure, follow immediate decontamination protocols: rinse skin with soap/water for 15 minutes and eyes with saline solution .

Q. Which spectroscopic techniques are suitable for characterizing this peptide’s primary structure?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (1H/13C) in deuterated solvents (e.g., D2O or DMSO-d6) to resolve backbone amide protons and side-chain conformations. Complement with Fourier-transform infrared (FTIR) spectroscopy to identify characteristic amide I (1600–1700 cm⁻¹) and II (1500–1600 cm⁻¹) bands, which indicate secondary structure elements .

Advanced Research Questions

Q. How can researchers investigate the peptide’s interaction with metalloproteins or nucleic acids?

- Methodological Answer : Use surface plasmon resonance (SPR) with immobilized peptide to quantify binding kinetics (KD, kon/koff) for metal ions or DNA/RNA. Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). For cellular targets, design biotinylated peptide variants for streptavidin pull-down assays followed by LC-MS/MS to identify interacting partners .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct dose-response studies in multiple cell models (e.g., primary vs. cancer lines) using standardized assays (e.g., MTT for viability, caspase-3/7 for apoptosis). Control for batch variability via strict quality checks (HPLC, MS) and replicate experiments across independent labs. Cross-validate findings with orthogonal methods, such as fluorescence anisotropy for binding affinity .

Q. How can computational modeling predict the peptide’s tertiary structure and dynamics?

- Methodological Answer : Perform homology modeling using Rosetta or I-TASSER with templates from structurally homologous peptides. Refine with molecular dynamics (MD) simulations (GROMACS/AMBER) in explicit solvent (TIP3P water) to analyze conformational stability under physiological pH and temperature. Validate predictions with experimental CD spectroscopy data .

Q. What challenges arise in quantifying this peptide in biological matrices, and how are they addressed?

- Methodological Answer : Matrix interference and low abundance necessitate solid-phase extraction (e.g., Oasis HLB cartridges) followed by LC-MS/MS with multiple reaction monitoring (MRM). Use stable isotope-labeled internal standards (e.g., 13C/15N-lysine) to correct for ion suppression. Optimize collision energy and declustering potential to enhance sensitivity .

Methodological Notes

- Experimental Design : For reproducibility, document synthesis batches, storage conditions, and solvent systems (e.g., TFA content in HPLC buffers).

- Data Contradiction Analysis : Compare studies for differences in peptide purity, assay sensitivity (e.g., ELISA vs. SPR), and biological models (e.g., in vitro vs. in vivo).

- Safety Compliance : Adhere to GHS hazard codes (H302, H315, H319) for toxicity and irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.